molecular formula C10H9ClO3 B12851124 Methyl (4-chloro-2-formylphenyl)acetate

Methyl (4-chloro-2-formylphenyl)acetate

Cat. No.: B12851124
M. Wt: 212.63 g/mol
InChI Key: LSSHXHBOTHRRNB-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-2-formylphenyl)acetate is an organic compound with the molecular formula C10H9ClO3 It is a derivative of phenylacetic acid, characterized by the presence of a chloro group and a formyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-chloro-2-formylphenyl)acetate typically involves the esterification of 2-(4-chloro-2-formylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.

Types of Reactions:

    Oxidation: Methyl 2-(4-chloro-2-formylphenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-chloro-2-formylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-2-formylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • Methyl 2-(4-chlorophenyl)acetate
  • Methyl 2-(4-formylphenyl)acetate

Comparison: Methyl 2-(4-chloro-2-formylphenyl)acetate is unique due to the presence of both a chloro and a formyl group on the aromatic ring

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 2-(4-chloro-2-formylphenyl)acetate

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)5-7-2-3-9(11)4-8(7)6-12/h2-4,6H,5H2,1H3

InChI Key

LSSHXHBOTHRRNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Cl)C=O

Origin of Product

United States

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